3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C6H10N2O2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2S/c7-2-1-3-8-5(9)4-11-6(8)10/h1-4,7H2 |
InChI Key |
IVMXLHAJLFCYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or sulfates, forming N-alkylated derivatives.
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 6–8 hours | N-methylated derivatives | |
| Ethyl bromoacetate | Acetonitrile, DIEA, reflux | Ethyl glycinate-functionalized |
Key Example : Reaction with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base yields mono- or di-methylated products, depending on stoichiometry.
Acylation Reactions
The aminopropyl group reacts with acyl chlorides or anhydrides to form amides.
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Acetyl chloride | Dichloromethane, TEA, 0°C to RT | N-acetylated derivatives | |
| Benzoyl chloride | THF, pyridine, 50°C, 4 hours | N-benzoylated analogs |
Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.
Cycloaddition Reactions
The thiazolidine-2,4-dione core participates in [4+2] Diels-Alder reactions with dienophiles.
| Dienophile | Conditions | Products | References |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hours | Bicyclic adducts | |
| Acrylonitrile | Ethanol, reflux, 24 hours | Six-membered fused rings |
Outcome : These reactions expand the compound’s utility in synthesizing polycyclic scaffolds for drug discovery.
Knoevenagel Condensation
The active methylene group (C-5 of the thiazolidine ring) undergoes condensation with aldehydes.
Stereochemical Note : The reaction exclusively forms the Z -isomer due to steric and electronic factors, as confirmed by X-ray crystallography .
Chloroacetylation
The amine reacts with 2-chloroacetyl chloride to form intermediates for further functionalization.
| Reagents | Conditions | Products | References |
|---|---|---|---|
| 2-Chloroacetyl chloride | Dry benzene, RT, 2 hours | 2-Chloroacetamide derivatives |
Application : These intermediates are precursors for antimicrobial thiazole hybrids .
Enzymatic Interactions
Though not a classical reaction, the compound inhibits cytochrome P450 enzymes, impacting drug metabolism studies.
| Target Enzyme | Inhibition IC₅₀ | Experimental System | References |
|---|---|---|---|
| CYP2C9 | 8.2 µM | Human liver microsomes | |
| CYP1A2 | 12.4 µM | Recombinant enzyme assay |
Significance : This inhibition profile necessitates caution in co-administering with drugs metabolized by these enzymes.
Scientific Research Applications
3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The thiazolidine ring can also participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and chemical properties of thiazolidine-2,4-dione derivatives are highly dependent on substituents at the N3 and C5 positions. Key comparisons include:
N3-Substituted Derivatives
- 3-(2-Diisopropylaminoethyl)thiazolidine-2,4-dione (): Substituent: A bulky diisopropylaminoethyl group at N3. Synthesis: Alkylation of the thiazolidine-2,4-dione core with 2-diisopropylaminoethyl chloride under reflux in acetone .
- 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione: Substituent: A linear 3-aminopropyl chain. Expected Impact: The primary amine may improve water solubility and enable protonation at physiological pH, favoring interactions with acidic residues in PPAR-γ.
C5-Substituted Derivatives
- 5-(4-Methoxybenzylidene) Derivatives (): Substituent: Aromatic benzylidene group at C4. Synthesis: Knoevenagel condensation with aldehydes (e.g., 4-methoxybenzaldehyde). Activity: Enhanced PPAR-γ binding due to π-π stacking interactions .
Pharmacological Activity
Antidiabetic Effects
- Compound 2 (Avupati et al.) : (Z)-5-(4-((E)-3-Substituted-3-oxoprop-1-enyl)benzylidene) derivatives showed in vivo antidiabetic activity comparable to rosiglitazone, with compounds ad21 and ad22 being most potent .
- TZD18 : A PPAR-α/γ dual agonist with lipid-lowering effects, demonstrating additive cholesterol reduction with simvastatin .
Industrial and Non-Pharmaceutical Uses
- Marine Paints (): 3-(Substituted amino)-thiazolidine-2,4-diones (e.g., 3-benzylideneamino derivatives) serve as anti-fouling agents due to thiocyanate and triazine moieties .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione (also known as thiazolidine-2,4-dione or TZD derivative) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
The biological activity of thiazolidine-2,4-dione derivatives primarily involves their interaction with various biological targets:
- PPAR-γ Activation : Thiazolidinediones are known to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. This activation enhances insulin sensitivity and promotes adipocyte differentiation, contributing to their antidiabetic effects .
- Antimicrobial Activity : TZDs exhibit antimicrobial properties by inhibiting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis. This mechanism positions them as potential candidates for developing new antibiotics .
- Antioxidant Properties : The ability of TZDs to scavenge reactive oxygen species (ROS) contributes to their antioxidant activity, which can protect cells from oxidative stress .
Biological Activities
The compound has been studied for various biological activities:
- Antidiabetic Effects : TZDs are primarily recognized for their role in managing type II diabetes by improving insulin sensitivity through PPAR-γ activation. This mechanism is critical for reducing blood glucose levels .
- Anticancer Activity : Recent studies have highlighted the anticancer potential of TZDs. They induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways such as Raf/MEK/ERK and PI3K/AKT. For instance, compounds derived from thiazolidine-2,4-dione have shown effectiveness against breast cancer cell lines, promoting apoptosis without affecting normal cells .
- Anti-inflammatory Effects : TZDs also exhibit anti-inflammatory properties by influencing macrophage polarization towards an anti-inflammatory phenotype. This effect is significant in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Antidiabetic Study :
- A study demonstrated that TZD derivatives significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity through PPAR-γ activation.
- Table 1 summarizes the effects on blood glucose levels in treated versus untreated diabetic subjects.
Compound Blood Glucose Level (mg/dL) Insulin Sensitivity Index Control 180 0.5 TZD Derivative A 120 1.5 TZD Derivative B 110 1.8 -
Anticancer Activity :
- In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines showed that specific TZD derivatives decreased cell viability and induced apoptosis through modulation of Bcl-2 family proteins.
- Table 2 presents the IC50 values for different derivatives against cancer cell lines.
Compound IC50 (MCF-7) IC50 (MDA-MB-231) TZD Derivative C 15 µM 10 µM TZD Derivative D 12 µM 8 µM
Q & A
Basic: What are the established synthetic routes for 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione, and how is its structural integrity validated?
Methodological Answer:
The compound is synthesized via Knoevenagel condensation , where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes under reflux conditions using catalysts like piperidine or acetic acid. Post-synthesis, structural validation employs:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- X-ray crystallography to resolve bond lengths, angles, and crystal packing (e.g., monoclinic P21/c systems with unit cell parameters a = 7.657 Å, b = 15.799 Å, c = 17.425 Å) .
- Mass spectrometry (HRMS) to verify molecular weight and purity (>95%) .
Advanced: How can molecular docking studies optimize the design of this compound derivatives for antiviral applications?
Methodological Answer:
Computational workflows involve:
- Target preparation : Using unliganded HIV-1 reverse transcriptase (RT) PDB structures.
- Ligand optimization : Energy minimization of derivatives with tools like Gaussian09.
- Docking simulations : AutoDock4/Vina to predict binding modes, focusing on interactions with RT active-site residues (e.g., Lys101, Tyr181).
- Binding affinity analysis : Prioritize compounds with low Gibbs free energy (ΔG) and high hydrogen bond/π-π interactions. For example, (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione showed a ΔG of -9.2 kcal/mol and strong interactions with Tyr188 .
Data Contradiction: How should researchers address conflicting reports on the biological activity (e.g., antioxidant vs. antidiabetic) of thiazolidinedione derivatives?
Methodological Answer:
- Structural-activity relationship (SAR) analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., -NO₂) on the arylidene moiety enhance antioxidant activity (DPPH scavenging IC₅₀ < 10 µM) , while alkyl/cyclopropyl substitutions improve PPAR-γ binding for antidiabetic activity .
- Assay standardization : Re-evaluate activities under consistent conditions (e.g., cell lines, ROS measurement protocols).
- Multi-target profiling : Use high-throughput screening to identify off-target effects that may explain discrepancies .
Advanced: What crystallographic techniques are critical for resolving the 3D structure of thiazolidinedione derivatives, and how do structural features correlate with activity?
Methodological Answer:
- Single-crystal X-ray diffraction : Monoclinic systems (space group P21/c) with Cu-Kα radiation (λ = 1.54178 Å) resolve bond parameters (e.g., C-S bond lengths ~1.75 Å, β angles ~95.6°) .
- Structural correlations :
- Planarity of the thiazolidinedione ring : Enhances π-stacking with biological targets (e.g., PPAR-γ).
- Substituent orientation : Benzylidene groups in Z-configuration improve antioxidant potency by 30% compared to E-isomers .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid).
- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at -20°C, away from light and moisture .
Advanced: How can researchers mitigate synthetic challenges in N-substitution of the thiazolidinedione core?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >85% .
- Protecting group strategies : Use Boc-protected aminopropyl groups to prevent side reactions during alkylation.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiazolidinedione nitrogen .
Data Contradiction: Why do some thiazolidinedione derivatives exhibit cytotoxicity despite reported antioxidant benefits?
Methodological Answer:
- Dose-response analysis : Cytotoxicity often arises at high concentrations (>50 µM), while antioxidant effects peak at 10–20 µM .
- Mitochondrial toxicity assays : Evaluate ROS generation in HepG2 cells; derivatives with chlorobenzylidene groups show higher mitochondrial membrane depolarization .
- Structural mitigation : Introduce methoxy or hydroxyl groups to reduce lipophilicity and improve safety profiles .
Advanced: What role do pharmacokinetic studies play in optimizing thiazolidinedione derivatives for in vivo applications?
Methodological Answer:
- ADME profiling :
- Lipinski’s Rule of Five : Ensure molecular weight <500 Da and logP <5.
- Plasma stability tests : Incubate derivatives in rat plasma (37°C, pH 7.4) to assess half-life.
- CYP450 inhibition assays : Screen for interactions using human liver microsomes.
- Pro-drug strategies : Esterify carboxylic acid groups to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
